molecular formula C12H10Cl2O4 B13684401 3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one

3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one

Cat. No.: B13684401
M. Wt: 289.11 g/mol
InChI Key: QJOJCORROLYKPH-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one is a halogenated furanone derivative characterized by a γ-butenolide core substituted with two chlorine atoms at positions 3 and 4 and a 2,4-dimethoxyphenyl group at position 3. Furan-2(5H)-one derivatives are renowned for their diverse biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties .

Properties

Molecular Formula

C12H10Cl2O4

Molecular Weight

289.11 g/mol

IUPAC Name

3,4-dichloro-2-(2,4-dimethoxyphenyl)-2H-furan-5-one

InChI

InChI=1S/C12H10Cl2O4/c1-16-6-3-4-7(8(5-6)17-2)11-9(13)10(14)12(15)18-11/h3-5,11H,1-2H3

InChI Key

QJOJCORROLYKPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and 3,4-dichlorofuran.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 3,4-dichlorofuran in the presence of a suitable catalyst, such as an acid or base.

    Cyclization: The intermediate product undergoes cyclization to form the furan ring, resulting in the target compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 3,4-dichloro-5-aryl-furan-2(5H)-ones. Key structural analogs and their properties are summarized below:

Compound Name Substituent at Position 5 Biological Activity/Notes Reference
3,4-Dichloro-5-phenylfuran-2(5H)-one Phenyl Synthesized via Friedel-Crafts alkylation; m.p. 75–77°C
3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one 4-Fluorophenyl Enhanced lipophilicity; potential antimicrobial activity
3,4-Dichloro-5-(4-methoxyphenyl)furan-2(5H)-one 4-Methoxyphenyl Improved solubility due to methoxy group
3,4-Dichloro-5-(p-tolyl)furan-2(5H)-one p-Tolyl (4-methylphenyl) Increased steric bulk may reduce reactivity
3-Hydroxy-4,5-dimethylfuran-2(5H)-one Methyl groups at 4,5; hydroxyl at 3 Evaluated by EFSA; no genotoxicity concerns
Mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) Hydroxyl at 5 Reactive intermediate; used in glycoconjugate synthesis

Data Tables

Table 1: Physical Properties of Selected Furanones

Compound Melting Point (°C) Solubility Reactivity Notes
3,4-Dichloro-5-phenylfuran-2(5H)-one 75–77 Benzene, CH₂Cl₂ Electrophilic at C-5
3,4-Dichloro-5-(4-methoxyphenyl)furan-2(5H)-one Not reported Polar aprotic solvents Enhanced stability
Mucochloric acid Not reported Water (moderate) Prone to hydrolysis

Biological Activity

3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C11_{11}H8_{8}Cl2_{2}O3_{3}
  • Molecular Weight : 259.085 g/mol
  • CAS Number : 19419-26-2
  • LogP : 2.982 (indicating moderate lipophilicity)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including Gram-positive bacteria and mycobacterial strains.

Efficacy Against Bacteria

Research indicates that derivatives of this compound demonstrate significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values were found to be comparable or superior to clinically used antibiotics such as ampicillin and rifampicin.
  • Specific derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines have shown promising results:

  • The compound exhibited cytotoxic effects with IC50_{50} values indicating effective inhibition of cancer cell proliferation.
  • Notably, it demonstrated low toxicity towards normal mammalian cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the dichloro and dimethoxy groups appears to enhance its biological efficacy.

Compound Activity MIC (μg/mL) IC50_{50} (μM)
This compoundAntibacterial<1.0 (against MRSA)15.0 (against cancer cell lines)
Related Derivative AAntibacterial0.5 (against E. faecalis)10.0
Related Derivative BAnticancer20.012.0

Case Studies

  • Antibacterial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus, revealing significant inhibition with an MIC of <1 μg/mL .
  • Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, the compound exhibited IC50_{50} values ranging from 10 to 20 μM, indicating selective toxicity towards cancer cells while sparing normal cells .

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